MFCD18317568
Description
Such compounds are often characterized by their structural complexity, functional groups (e.g., halogens, boronic acids), and bioactivity profiles .
Properties
IUPAC Name |
5-(2-chloro-4-methylphenyl)-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-8-3-4-10(12(15)5-8)9-6-11(14(17)18)13(19-2)16-7-9/h3-7H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHCUNTXJNGRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687599 | |
| Record name | 5-(2-Chloro-4-methylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-38-9 | |
| Record name | 5-(2-Chloro-4-methylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18317568” involves a series of chemical reactions that require precise control over reaction conditions. The typical synthetic route includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions, including acids, bases, and transition metal catalysts.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves:
Batch or Continuous Processing: Depending on the demand, the compound can be produced in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the product.
Safety Protocols: Industrial production adheres to strict safety protocols to prevent accidents and ensure the safety of workers.
Chemical Reactions Analysis
Types of Reactions
“MFCD18317568” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents and conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Temperature and Pressure: Reactions are often conducted at room temperature or slightly elevated temperatures, under atmospheric or controlled pressures.
Major Products
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and functionalized compounds with altered chemical properties.
Scientific Research Applications
“MFCD18317568” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals, materials, and coatings.
Mechanism of Action
The mechanism by which “MFCD18317568” exerts its effects involves interactions with specific molecular targets and pathways. These include:
Molecular Targets: The compound may bind to enzymes, receptors, or other biomolecules, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The evidence highlights methodologies for comparing compounds based on structural motifs, physicochemical properties, and synthetic pathways. Below is a comparative framework applied to MFCD18317568, inferred from analogous cases:
Table 1: Structural and Functional Comparison with Similar Compounds
| Compound (MDL/CAS) | Molecular Formula | Molecular Weight | Key Functional Groups | Similarity Score | Primary Applications |
|---|---|---|---|---|---|
| CAS 1533-03-5 (MFCD00039227) | C₁₀H₉F₃O | 202.17 | Trifluoromethyl, ketone | 0.95–1.00 | Pharmaceutical intermediates |
| CAS 918538-05-3 (MFCD11044885) | C₆H₃Cl₂N₃ | 188.01 | Dichloro, triazine | 0.71–0.87 | Agrochemical synthesis |
| CAS 1761-61-1 (MFCD00003330) | C₇H₅BrO₂ | 201.02 | Bromo, benzoate | 0.80–0.90 | Polymer stabilizers |
| Hypothetical this compound | — | — | Likely halogenated heterocycle | — | Research-based (e.g., kinase inhibitors) |
Key Observations :
- Structural Similarity : Halogenated aromatic/heterocyclic cores (e.g., triazines, benzimidazoles) are common in bioactive compounds due to their stability and ability to interact with biological targets .
- Functional Groups : Trifluoromethyl (-CF₃) and chloro (-Cl) groups enhance lipophilicity and metabolic stability, critical for drug design .
- Synthetic Accessibility : Compounds like CAS 1533-03-5 are synthesized via condensation reactions (e.g., ketone + hydrazine derivatives), with yields exceeding 90% under optimized conditions .
Physicochemical and Bioactivity Comparison
Table 2: Physicochemical and Bioactivity Profiles
| Property | CAS 1533-03-5 | CAS 918538-05-3 | CAS 1761-61-1 | This compound (Inferred) |
|---|---|---|---|---|
| Log P (Partition Coefficient) | 2.15 (XLOGP3) | 1.64 (MLOGP) | 0.78 (WLOGP) | Estimated 1.5–2.5 |
| Solubility (mg/mL) | 0.24 | 0.24 | 0.687 | Moderate (~0.5) |
| Bioavailability Score | 0.55 | 0.55 | 0.55 | Likely 0.5–0.6 |
| PAINS Alerts | 0 | 0 | 0 | 0 (if optimized) |
| CYP Inhibition | No | No | No | Potential low risk |
Insights :
- Lipophilicity : Higher Log P values (e.g., CAS 1533-03-5) correlate with improved membrane permeability but may reduce aqueous solubility .
- Safety Profiles : The absence of Pan-Assay Interference Compounds (PAINS) alerts in similar compounds suggests clean bioactivity, minimizing off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
